![molecular formula C9H5KN2O2S3 B3373681 Potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate CAS No. 1011405-13-2](/img/structure/B3373681.png)
Potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate
Overview
Description
Potassium 4-(5-sulfanyl-2-sulfanylidene-2,3-dihydro-1,3,4-thiadiazol-3-yl)benzoate is a chemical compound with the CAS number 1011405-13-2 . It has a molecular weight of 308.44 and a molecular formula of C9H5KN2O2S3 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as boiling point, are not specified in the search results .Scientific Research Applications
Potassium Compounds in Agriculture
Potassium is a vital nutrient in agriculture, crucial for plant growth and crop nutrition. Research has emphasized the need for a better understanding of potassium (K) in soils, its availability, and its interaction with plant physiology. Studies have called for future research on basic and applied aspects of potassium in agriculture, highlighting the importance of optimizing potassium use for enhancing crop yield and quality, and addressing the challenges of potassium solubilization and utilization in plants (Römheld & Kirkby, 2010).
Benzoate Derivatives in Food Preservation and Clinical Uses
Benzoate salts, including potassium benzoate, are widely used as preservatives in the food and beverage industry. Despite their benefits in preservation, concerns exist regarding their safety and potential health effects. Some studies have investigated the hazards of these compounds and their clinical applications, revealing that while they are invaluable as preservatives, caution is advised due to potential adverse effects and interactions with other substances. However, benzoate compounds have been found beneficial in treating several disorders, indicating their significance beyond food preservation (Piper & Piper, 2017).
Thiadiazole Derivatives in Medicinal Chemistry
Thiadiazole derivatives are recognized for their broad spectrum of pharmacological properties. These compounds, including 1,3,4-thiadiazole derivatives, have been extensively researched for their antimicrobial, anti-inflammatory, and potential anticancer activities. The versatility and efficacy of thiadiazole derivatives highlight their importance in medicinal chemistry and drug development, underscoring their role as key scaffolds for synthesizing new therapeutic agents (Tiwary et al., 2016; Alam, 2018).
properties
IUPAC Name |
potassium;4-[2,5-bis(sulfanylidene)-1,3,4-thiadiazolidin-3-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2S3.K/c12-7(13)5-1-3-6(4-2-5)11-9(15)16-8(14)10-11;/h1-4H,(H,10,14)(H,12,13);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRKLXMRVUNNLF-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)[O-])N2C(=S)SC(=S)N2.[K+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5KN2O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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